2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring and a phenyl group attached to an acetamide moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to form benzimidazole.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-aminopyridine. This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, nitro groups, or alkyl groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent that contains a similar imidazo[1,2-a]pyridine structure.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Imidazole Derivatives: Compounds such as metronidazole and tinidazole, which contain the imidazole ring and exhibit antimicrobial properties.
Uniqueness
2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific combination of a benzimidazole ring, a pyridine ring, and a phenyl group attached to an acetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H16N4O/c25-19(11-14-5-2-1-3-6-14)22-16-8-9-17-18(12-16)24-20(23-17)15-7-4-10-21-13-15/h1-10,12-13H,11H2,(H,22,25)(H,23,24) |
InChI Key |
VAZXPCZKLCXGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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